N-Boc-(+/-)-3-aminononanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-(+/-)-3-aminononanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 3-aminononanoic acid. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.
Mechanism of Action
Target of Action
N-Boc-(+/-)-3-aminononanoic acid is primarily used in the protection of amines, amino acids, and peptides . The compound’s primary targets are the amine groups present in these biomolecules .
Mode of Action
The compound interacts with its targets through a process known as N-Boc protection . This involves the reaction of the amine group with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The result is the formation of a tert-butyl carbamate (Boc) group, which serves as a protective group for the amine .
Biochemical Pathways
The N-Boc protection process is a fundamental transformation in organic synthesis, especially in peptide chemistry . It affects the biochemical pathways involved in the synthesis of peptides, as it allows for the selective formation and removal of bonds in complex polyfunctional molecules .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the conditions under which the N-Boc protection process is carried out . The use of a catalyst can lower the required reaction temperature, enhancing the efficiency and productivity of the process . Furthermore, the use of a solvent such as tetrahydrofuran (THF) can facilitate product separation .
Result of Action
The result of the compound’s action is the formation of N-Boc-protected amines, amino acids, and peptides . These protected compounds can be easily converted into free amines, making the N-Boc protection process a valuable strategy in peptide synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of ultrasound irradiation can lead to a simple, rapid, and efficient N-Boc protection process . Additionally, the choice of solvent can have a significant impact on the efficiency of the process . For example, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-3-aminononanoic acid typically involves the reaction of 3-aminononanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to the amino group, forming the desired N-Boc protected compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as crystallization or chromatography to obtain high purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-3-aminononanoic acid undergoes several types of chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid, or other strong acids are commonly used for Boc deprotection.
Substitution: Reagents such as alkyl halides, acyl chlorides, and isocyanates can be used in substitution reactions involving the amino group.
Major Products Formed
Scientific Research Applications
N-Boc-(+/-)-3-aminononanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and drug candidates.
Industry: This compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-3-aminopropanoic acid
- N-Boc-3-aminobutanoic acid
- N-Boc-3-aminopentanoic acid
Uniqueness
N-Boc-(+/-)-3-aminononanoic acid is unique due to its longer carbon chain compared to similar compounds. This longer chain can influence the compound’s reactivity and solubility, making it suitable for specific applications where other Boc-protected amino acids may not be as effective .
Biological Activity
N-Boc-(+/-)-3-aminononanoic acid is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound is a β-amino acid, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group. The synthesis of this compound has been explored in various studies, emphasizing the importance of obtaining enantiomerically pure forms for biological applications.
Recent research has demonstrated a safe and efficient method for synthesizing N-Boc-β3-amino acid methyl esters from α-amino acids. This method avoids toxic reagents and provides a practical route for the synthesis of biologically active compounds, including sedum alkaloids . The ability to produce enantiopure β-amino acids is crucial as they often exhibit enhanced biological activity compared to their racemic counterparts.
1. Antibacterial Activity
This compound has been evaluated for its antibacterial properties. Studies on related β-amino acids have shown potent activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range. For example, certain peptides derived from β-amino acids demonstrated rapid permeabilization of bacterial membranes, leading to significant reductions in colony-forming units .
2. Peptidomimetic Properties
β3-Amino acids, including this compound, can be utilized as peptidomimetics due to their structural stability against enzymatic degradation. This stability enhances their potential for oral bioavailability. A notable case study involved a somatostatin analogue composed solely of β3-amino acids, which exhibited excellent biological activity and micromolar affinity for human receptors .
Case Study 1: Synthesis and Evaluation of Peptides
In a study focused on the design and synthesis of peptides using N-Boc-β3-amino acids, researchers demonstrated that these peptides could effectively mimic natural hormones. The synthesized peptides showed promising results in receptor binding assays, indicating their potential as therapeutic agents .
Case Study 2: Antimicrobial Peptides
Another investigation assessed the antimicrobial efficacy of peptides containing this compound. The peptides displayed selective toxicity against bacterial cells while maintaining low cytotoxicity towards mammalian cells, highlighting their therapeutic potential in treating antibiotic-resistant infections .
Research Findings
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-5-6-7-8-9-11(10-12(16)17)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPNKCQBBKLGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.